1,4-Dibutoxy-2,5-diiodobenzene

Descripción general

Descripción

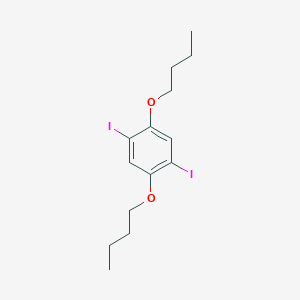

1,4-Dibutoxy-2,5-diiodobenzene is an organic compound with the molecular formula C14H20I2O2. It is characterized by the presence of two iodine atoms and two butoxy groups attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of poly(phenylenevinylene)-type conjugated copolymers, which have notable optical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dibutoxy-2,5-diiodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-dibutoxybenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the 2 and 5 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process requires precise control of temperature, reaction time, and the concentration of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dibutoxy-2,5-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium and copper catalysts to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atoms.

Sonogashira Coupling: This reaction typically requires palladium(II) chloride, copper(I) iodide, and a base like triethylamine in an inert atmosphere.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,4-dibutoxybenzene can be obtained.

Coupling Products: The Sonogashira coupling yields phenylethynyl derivatives, which are valuable intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H20I2O2

- Molecular Weight : 408.12 g/mol

- Appearance : Solid at room temperature

The presence of iodine atoms enhances the compound's reactivity, making it suitable for various synthetic applications. The butoxy groups contribute to its solubility in organic solvents, facilitating its use in diverse chemical reactions.

Organic Electronics

One of the primary applications of 1,4-dibutoxy-2,5-diiodobenzene is in the field of organic electronics. It is used in the synthesis of poly(phenylenevinylene)-type conjugated copolymers, which are integral to the development of:

- Organic Light-Emitting Diodes (OLEDs) : These materials are crucial for creating efficient light-emitting devices used in displays and lighting solutions.

- Photovoltaic Cells : The compound contributes to the enhancement of solar cell efficiency through improved charge transport properties.

The optical properties of these copolymers have been extensively studied, demonstrating their potential for high-performance electronic devices.

Material Science

In material science, this compound serves as a building block for advanced materials with unique optical and electronic characteristics. Its applications include:

- Development of Functional Polymers : The compound is utilized to create materials that exhibit specific properties tailored for applications in sensors and actuators.

- Nanocomposites : By integrating this compound into nanostructured materials, researchers can enhance mechanical strength and electrical conductivity.

Table 1 summarizes the key properties of materials synthesized using this compound:

| Property | Value |

|---|---|

| Thermal Stability | High |

| Optical Band Gap | Tunable |

| Electrical Conductivity | Enhanced |

Chemical Synthesis

This compound acts as a versatile intermediate in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound is involved in creating various drug candidates through nucleophilic substitution reactions.

- Agrochemicals : It plays a role in developing pesticides and herbicides with improved efficacy.

The mechanism of action involves the activation of the benzene ring due to the electron-withdrawing effect of iodine atoms, facilitating nucleophilic substitutions .

Case Study 1: OLEDs Development

A study demonstrated that incorporating this compound into OLED structures significantly improved device efficiency. The research highlighted that devices fabricated with this compound exhibited higher luminance and better color purity compared to those made with traditional materials .

Case Study 2: Photovoltaic Applications

Research on solar cells utilizing poly(phenylenevinylene) derivatives showed that adding this compound enhanced charge mobility and overall energy conversion efficiency. This advancement is crucial for developing cost-effective solar technologies.

Mecanismo De Acción

The mechanism of action of 1,4-dibutoxy-2,5-diiodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The butoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Diiodobenzene: Lacks the butoxy groups, making it less sterically hindered and more reactive in certain substitution reactions.

1,4-Dibutoxybenzene: Lacks the iodine atoms, making it less reactive in coupling reactions but useful in other synthetic applications.

Uniqueness

1,4-Dibutoxy-2,5-diiodobenzene is unique due to the combination of iodine and butoxy groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in the synthesis of complex organic molecules with specific optical and electronic properties.

Actividad Biológica

1,4-Dibutoxy-2,5-diiodobenzene is a compound that has garnered interest in biological research due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, cellular effects, and potential therapeutic implications.

Chemical Structure and Properties

This compound (CAS No. 145483-70-1) is an aromatic compound characterized by two butoxy groups and two iodine substituents on a benzene ring. Its structure can be represented as follows:

The presence of iodine atoms is significant as they can influence the compound's reactivity and biological interactions.

Target Interactions

Research indicates that compounds with similar structures often interact with DNA and other cellular macromolecules. The mechanism of action for this compound may involve:

- Covalent Binding : Similar to platinum-based drugs, it is hypothesized that this compound may form covalent bonds with DNA, leading to DNA damage and subsequent apoptosis in cancer cells.

- Enzyme Interaction : The compound may also interact with various enzymes and proteins, potentially inhibiting or activating specific biochemical pathways .

Anticancer Activity

A study evaluating the antiproliferative effects of this compound on different cancer cell lines demonstrated promising results:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB231 (breast cancer), and NCI-H1299 (lung cancer).

- Concentration Effects : The compound exhibited significant antiproliferative activity at concentrations around 30–40 μg/ml across the tested cell lines .

The results indicated a time-dependent response, with notable growth inhibition observed at 72 hours for MCF-7 and 96 hours for MDA-MB231 cells.

Apoptotic Induction

Further analysis using flow cytometry with Annexin V-FITC/propidium iodide staining revealed that exposure to this compound led to apoptotic cell death in the tested cancer cells. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid clearance from plasma through covalent binding to tissues. This characteristic could enhance its therapeutic efficacy by minimizing systemic toxicity while maintaining localized drug action in tumor tissues.

Summary of Findings

| Property | Observation |

|---|---|

| Chemical Formula | C₁₄H₁₈I₂O₂ |

| Target Cell Lines | MCF-7, MDA-MB231, NCI-H1299 |

| Effective Concentration | 30–40 μg/ml |

| Mechanism | DNA damage via covalent binding; enzyme interaction |

| Induced Cell Death | Apoptosis confirmed via flow cytometry |

Propiedades

IUPAC Name |

1,4-dibutoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMRMGMYXRBOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1I)OCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446271 | |

| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-70-1 | |

| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.